DPP-4 inhibitor 3
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Overview
Description
Dipeptidyl peptidase-4 inhibitor 3 is a compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. These inhibitors are primarily used in the treatment of type 2 diabetes mellitus. They work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing glucagon release, which ultimately leads to improved glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase-4 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a protected amino acid derivative, which undergoes coupling reactions with various reagents to form the desired inhibitor. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of dipeptidyl peptidase-4 inhibitor 3 involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process is carefully monitored and controlled to meet regulatory standards and ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipeptidyl peptidase-4 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions include various intermediates and derivatives of dipeptidyl peptidase-4 inhibitor 3, which can be further functionalized or used in subsequent reactions to produce the final active pharmaceutical ingredient .
Scientific Research Applications
Dipeptidyl peptidase-4 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of enzyme inhibition and the development of new synthetic methodologies.
Biology: It is used to study the role of dipeptidyl peptidase-4 in various biological processes, including glucose metabolism and immune regulation.
Medicine: It is used in the development of new treatments for type 2 diabetes mellitus and other metabolic disorders. .
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in quality control and regulatory testing
Mechanism of Action
Dipeptidyl peptidase-4 inhibitor 3 exerts its effects by binding to the active site of the dipeptidyl peptidase-4 enzyme, thereby preventing the degradation of incretin hormones. This leads to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which enhance insulin secretion and reduce glucagon release. The molecular targets involved in this process include the pancreatic beta cells, which secrete insulin, and the alpha cells, which secrete glucagon .
Comparison with Similar Compounds
Dipeptidyl peptidase-4 inhibitor 3 is similar to other dipeptidyl peptidase-4 inhibitors such as sitagliptin, vildagliptin, saxagliptin, and linagliptin. it has unique structural features that contribute to its distinct pharmacokinetic and pharmacodynamic properties. For example, it may have a longer half-life, higher selectivity for the dipeptidyl peptidase-4 enzyme, or reduced risk of adverse effects compared to other inhibitors .
List of Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
- Teneligliptin
- Anagliptin
- Gemigliptin
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
FVFDGGRWCKJRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2 |
Origin of Product |
United States |
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